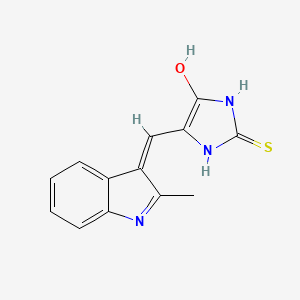

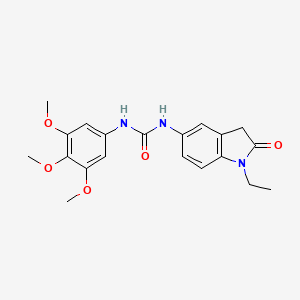

![molecular formula C8H4N2O4 B2889864 Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione CAS No. 1355659-63-0](/img/structure/B2889864.png)

Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is a chemical compound that has been used in the preparation of high-performance polyimide fibers . It has a symmetric structure and 2,6-benzobisoxazole units, which lead to a high crystallinity and the improvement in inflexibility of polymer backbone .

Synthesis Analysis

The synthesis of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione involves a two-step wet-spinning method . An effective and clean new aerobic approach for the synthesis of 2,6-disubstituted benzobisoxazole by using a one-pot reaction of an organic aminoxyl radical as the catalyst has also been reported .Molecular Structure Analysis

The molecular structure of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is based on a central benzo[1,2-d:4,5-d’]bisoxazole moiety . The lengths of cruciforms’ x - and y -axes, as well as their terminal substituents, were varied .Physical And Chemical Properties Analysis

The physical properties of Benzo[1,2-d:5,4-d’]bisoxazole,2,6-dimethyl- include: ACD/LogP: 1.43; #H bond acceptors: 4; #H bond donors: 0; #Freely Rotating Bonds: 0; Polar Surface Area: 52.06 Å 2; Index of Refraction: 1.657; Molar Refractivity: 52.36 cm 3; Molar Volume: 142.2 cm 3; Polarizability: 20.76×10 -24 cm 3; Surface Tension: 54.4 dyne/cm; Density: 1.322 g/cm 3; Flash Point: 140.2 °C; Enthalpy of Vaporization: 52.33 kJ/mol; Boiling Point: 304.7 °C at 760 mmHg; Vapour Pressure: 0.00155 mmHg at 25 °C .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is a promising electron-withdrawing building block for the synthesis of compounds used in OLEDs. Its electronic structure and delocalization properties make it suitable for creating components that can enhance the efficiency and durability of OLEDs .

Organic Solar Cells

The compound’s ability to undergo cross-coupling reactions makes it an attractive candidate for the synthesis of organic photovoltaic components. Its high reactivity in aromatic nucleophilic substitution reactions can be leveraged to develop new materials for solar cells with improved performance .

Synthesis of Dyes

As a precursor in dye synthesis, EN300-8763378 plays a crucial role in the design of photovoltaic materials. The synthesis of dyes using this compound can lead to the development of efficient and stable materials for optoelectronic applications .

Electron-Withdrawing Building Blocks

The compound serves as an electron-withdrawing building block in various organic syntheses. Its strong electron-withdrawing character is essential for creating donor-acceptor materials with a small bandgap, which are vital for advanced electronic devices .

Fluorescence Behavior

Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione exhibits fluorescence behavior, which can be exploited in the development of fluorescent probes and sensors. These applications are significant in biological imaging and diagnostics .

Direct Arylation Reactions

The compound’s suitability for direct C–H (het)arylation reactions with aromatic and heterocyclic compounds opens up possibilities for creating a wide range of new materials. These materials can have applications in pharmaceuticals, agrochemicals, and advanced material sciences .

作用機序

Target of Action

It’s known that this compound is used in the generation of deep blue oled materials , suggesting that its targets could be related to light-emitting diode technology.

Mode of Action

Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is a cross-conjugated small molecule based on a central benzo bisoxazole moiety . It possesses semi-independently tunable HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels . This tunability allows for the manipulation of the molecule’s electronic properties, which is crucial for its role in OLED materials .

Pharmacokinetics

, it’s known that the molecules based on this compound are thermally stable, with 5% weight loss occurring well above 350 °C. This suggests that the compound has high stability, which could impact its bioavailability.

Result of Action

The primary result of the action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione is the generation of deep blue emission in OLED materials . The molecules exhibit blue emission in solution ranging from 433–450 nm . This demonstrates the potential of this compound as an emitter for developing high-performance deep blue OLEDs .

Action Environment

The action of Benzo[1,2-d:4,5-d’]bisoxazole-2,6(3H,7H)-dione can be influenced by various environmental factors. For instance, its thermal stability suggests that it can withstand high temperatures .

特性

IUPAC Name |

3,7-dihydro-[1,3]oxazolo[5,4-f][1,3]benzoxazole-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-9-3-1-5-4(2-6(3)14-7)10-8(12)13-5/h1-2H,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMMKWQCKQBHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1OC(=O)N3)OC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

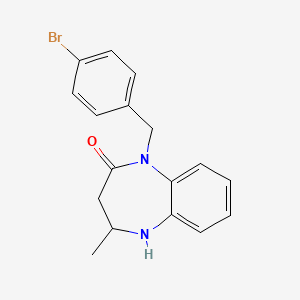

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2889784.png)

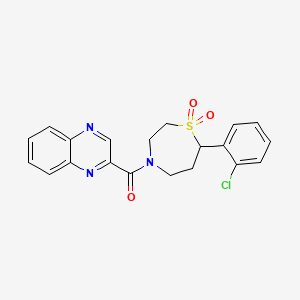

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

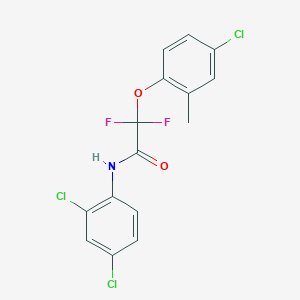

![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)